molecular formula C13H15F2NO3 B8052413 tert-butyl N-[2-(2,6-difluorophenyl)-2-oxoethyl]carbamate

tert-butyl N-[2-(2,6-difluorophenyl)-2-oxoethyl]carbamate

Cat. No.: B8052413
M. Wt: 271.26 g/mol
InChI Key: YFRJUSWKMPXTAG-UHFFFAOYSA-N
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Description

tert-butyl N-[2-(2,6-difluorophenyl)-2-oxoethyl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a difluorophenyl group, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(2,6-difluorophenyl)-2-oxoethyl]carbamate typically involves the reaction of tert-butyl carbamate with a difluorophenyl ketone derivative. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification of the product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the carbamate group, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted difluorophenyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

Biology: It can be used in the development of enzyme inhibitors or as a probe in biochemical assays.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(2,6-difluorophenyl)-2-oxoethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity and specificity, while the carbamate group can participate in covalent bonding with the target. This interaction can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

  • tert-Butyl N-[2-(2,5-difluorophenyl)-2-hydroxyethyl]carbamate
  • tert-Butyl N-[2-(2,4-difluorophenyl)-2-hydroxyethyl]carbamate

Comparison:

  • Structural Differences: The position of the fluorine atoms on the phenyl ring can influence the compound’s reactivity and binding affinity.
  • Reactivity: The presence of different substituents can affect the compound’s reactivity in various chemical reactions.
  • Applications: While similar compounds may have overlapping applications, specific structural features can make tert-butyl N-[2-(2,6-difluorophenyl)-2-oxoethyl]carbamate more suitable for certain applications, such as enzyme inhibition or receptor binding.

Properties

IUPAC Name

tert-butyl N-[2-(2,6-difluorophenyl)-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2NO3/c1-13(2,3)19-12(18)16-7-10(17)11-8(14)5-4-6-9(11)15/h4-6H,7H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFRJUSWKMPXTAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)C1=C(C=CC=C1F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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